molecular formula C16H18ClIO2 B12811612 1-Iodo-2,3,4,5-tetramethylbenzene;2-methylfuran-3-carbonyl chloride

1-Iodo-2,3,4,5-tetramethylbenzene;2-methylfuran-3-carbonyl chloride

Katalognummer: B12811612
Molekulargewicht: 404.67 g/mol
InChI-Schlüssel: BFRLMSBYTLOAHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Iodo-2,3,4,5-tetramethylbenzene: and 2-methylfuran-3-carbonyl chloride are two distinct organic compounds. 1-Iodo-2,3,4,5-tetramethylbenzene is an aromatic compound with an iodine atom attached to a benzene ring substituted with four methyl groups. 2-methylfuran-3-carbonyl chloride is a furan derivative with a carbonyl chloride group attached to the third position of the furan ring and a methyl group at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Iodo-2,3,4,5-tetramethylbenzene: can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene. This process typically involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to ensure selective iodination at the desired position .

2-methylfuran-3-carbonyl chloride: is prepared by reacting 2-methylfuran with phosgene (carbonyl chloride). The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1-Iodo-2,3,4,5-tetramethylbenzene: undergoes various types of reactions, including:

2-methylfuran-3-carbonyl chloride: primarily undergoes:

    Nucleophilic Acyl Substitution: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-methylfuran-3-carboxylic acid.

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

1-Iodo-2,3,4,5-tetramethylbenzene: is used in:

2-methylfuran-3-carbonyl chloride: finds applications in:

    Pharmaceuticals: As a building block in the synthesis of various drugs and bioactive molecules.

    Agriculture: In the synthesis of agrochemicals such as pesticides and herbicides.

Wirkmechanismus

The mechanism of action for these compounds depends on their specific applications:

Vergleich Mit ähnlichen Verbindungen

1-Iodo-2,3,4,5-tetramethylbenzene: can be compared with other iodinated aromatic compounds such as:

    Iodobenzene: Lacks the methyl groups, making it less sterically hindered and more reactive in substitution reactions.

    2-Iodo-1,3,4,5-tetramethylbenzene: Similar structure but with the iodine atom in a different position, affecting its reactivity and the types of reactions it undergoes.

2-methylfuran-3-carbonyl chloride: can be compared with:

    Furan-2-carbonyl chloride: Lacks the methyl group, making it less sterically hindered and more reactive.

    2-methylfuran-2-carbonyl chloride: Similar structure but with the carbonyl chloride group in a different position, affecting its reactivity.

Eigenschaften

Molekularformel

C16H18ClIO2

Molekulargewicht

404.67 g/mol

IUPAC-Name

1-iodo-2,3,4,5-tetramethylbenzene;2-methylfuran-3-carbonyl chloride

InChI

InChI=1S/C10H13I.C6H5ClO2/c1-6-5-10(11)9(4)8(3)7(6)2;1-4-5(6(7)8)2-3-9-4/h5H,1-4H3;2-3H,1H3

InChI-Schlüssel

BFRLMSBYTLOAHY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1C)C)C)I.CC1=C(C=CO1)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.